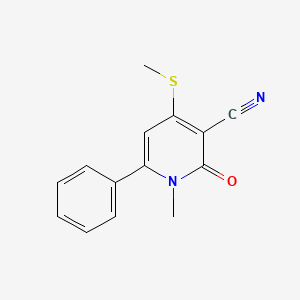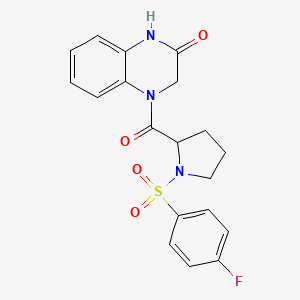
(S)-tert-Butyl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-tert-Butyl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoate hydrochloride” is a chemical compound with the molecular formula C25H33ClN2O4 . It is also known as Fmoc-Lys-OtBu.HCl . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that similar compounds have been used in the preparation of stapled peptides by ring closing metathesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more .Wissenschaftliche Forschungsanwendungen
Biomedical Applications
H-Lys(Fmoc)-OtBu.HCl is used in the creation of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for biological, biomedical, and biotechnological applications . These hydrogels can be used as drug delivery and diagnostic tools for imaging .
Tissue Engineering
The compound has been used in the development of self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides . These hydrogels have shown potential for tissue engineering applications, supporting cell adhesion, survival, and duplication .
Hydrogel Formation
The Fmoc group in H-Lys(Fmoc)-OtBu.HCl contributes to the gelation process, allowing the formation of hydrogels . This process is driven by a balance of aggregation forces within the peptide sequences, including van der Waals forces, hydrogen bonding, and π–π stacking .
pH-Controlled Gelation
An additional Fmoc moiety in H-Lys(Fmoc)-OtBu.HCl induces pH-controlled ambidextrous gelation, which is significant among gelators . This allows the compound to form hydrogels at different pH values, as well as organogels .
High Thermal Stability
Hydrogels formed from H-Lys(Fmoc)-OtBu.HCl exhibit high thermal stability, even at low minimum hydrogelation concentration . This makes them suitable for applications that require stability under varying temperature conditions .
Drug Delivery
H-Lys(Fmoc)-OtBu.HCl hydrogels have been explored for their potential as drug carriers . The compound’s ability to form stable, biocompatible hydrogels makes it a promising candidate for drug delivery applications .
Dye Removal Properties
The compound has been found to have dye removal properties . This could potentially be applied in environmental cleanup efforts, particularly in the removal of dyes from wastewater .
Cell Viability
Hydrogels formed from H-Lys(Fmoc)-OtBu.HCl have been tested for cell viability with selected cell types . The results indicate that these hydrogels are not cytotoxic and can support cell growth .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of H-Lys(Fmoc)-OtBu.HCl, also known as (S)-tert-Butyl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoate hydrochloride, is the amine group in peptide synthesis . The compound is used as a protecting group for amines during the synthesis process .
Mode of Action
H-Lys(Fmoc)-OtBu.HCl operates by protecting the amine group during peptide synthesis. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it is rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway .
Result of Action
The use of H-Lys(Fmoc)-OtBu.HCl in peptide synthesis results in the successful formation of peptides with protected amine groups . This protection is crucial for the correct formation of peptide bonds and prevents unwanted side reactions during the synthesis process .
Action Environment
The action of H-Lys(Fmoc)-OtBu.HCl is influenced by the pH of the environment . The compound exhibits pH-controlled ambidextrous gelation, which is significant among gelators . Distinct fibrous morphologies were observed for hydrogels formed at different pH values . The self-assembly of the compound was driven by aromatic π–π stacking and hydrogen bonding interactions .
Eigenschaften
IUPAC Name |
tert-butyl (2S)-2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4.ClH/c1-25(2,3)31-23(28)22(26)14-8-9-15-27-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21;/h4-7,10-13,21-22H,8-9,14-16,26H2,1-3H3,(H,27,29);1H/t22-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVRYXVAUBMJLL-FTBISJDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoate hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![S-(2-((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-oxoethyl) ethanethioate](/img/structure/B2790425.png)

![N-[(4-fluorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B2790430.png)
![3-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-5-cyclopropyl-1,2-oxazole](/img/structure/B2790433.png)

![7-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2790437.png)



![4-ethyl-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2790441.png)

![1-allyl-4-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2790443.png)